Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate
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Overview
Description
Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate is a chemical compound with the molecular formula C19H40N2O3. It is known for its unique structure, which includes a long hydrophobic alkyl chain and a hydrophilic ammonium group. This compound is often used in various industrial and scientific applications due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate typically involves the reaction of N-methylglycine with hexadecanoyl chloride in the presence of a base, followed by the addition of ammonium hydroxide. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to optimize yield and purity. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reactivity.
Biology: The compound is employed in biological studies to investigate membrane interactions and protein-lipid interactions.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate involves its ability to interact with both hydrophobic and hydrophilic substances. This interaction is facilitated by the compound’s amphiphilic structure, which allows it to form micelles and other aggregates. These aggregates can encapsulate hydrophobic molecules, enhancing their solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate: Similar in structure but contains a sodium ion instead of an ammonium ion.
Potassium N-methyl-N-(1-oxohexadecyl)aminoacetate: Similar in structure but contains a potassium ion instead of an ammonium ion.
Uniqueness
Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate is unique due to its specific ammonium group, which imparts distinct solubility and reactivity properties compared to its sodium and potassium counterparts. This uniqueness makes it particularly useful in applications where specific ionic interactions are required .
Properties
CAS No. |
41683-01-6 |
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Molecular Formula |
C19H40N2O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
azanium;2-[hexadecanoyl(methyl)amino]acetate |
InChI |
InChI=1S/C19H37NO3.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20(2)17-19(22)23;/h3-17H2,1-2H3,(H,22,23);1H3 |
InChI Key |
BDOAHTMEIOQLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[NH4+] |
Origin of Product |
United States |
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